

GW9662-d5 for Cancer Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: GW9662-d5

Cat. No.: B7852657

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Introduction

GW9662 is a potent and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor implicated in the regulation of cellular proliferation, differentiation, and metabolism.[1][2] While initially explored for its role in metabolic diseases, GW9662 has garnered significant attention in oncology for its anticancer properties.[1][3] Intriguingly, its therapeutic effects appear to extend beyond simple PPAR γ antagonism, involving novel mechanisms of programmed cell death.[4] This technical guide provides a comprehensive overview of GW9662 and its deuterated analog, **GW9662-d5**, for cancer research applications.

GW9662-d5 is the deuterium-labeled version of GW9662. In research, stable isotope-labeled compounds like **GW9662-d5** are primarily utilized as internal standards for quantitative analyses by nuclear magnetic resonance (NMR) or mass spectrometry (MS), and as tracers to study the pharmacokinetics and metabolic fate of the parent compound. While the biological activity of **GW9662-d5** is not extensively reported, it is expected to have a similar pharmacological profile to GW9662. The slight difference in mass due to deuterium substitution

can, in some cases, affect the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect.

This guide will focus on the anticancer applications of the parent compound, GW9662, with the understanding that these findings are directly relevant to the study and potential application of **GW9662-d5**. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols, and visualize the key signaling pathways involved.

Chemical Properties and Synthesis

Property	Value	Reference
Chemical Name	2-chloro-5-nitro-N-phenylbenzamide	
Deuterated Form	2-chloro-5-nitro-N-(phenyl-d5)benzamide (GW9662-d5)	N/A
Molecular Formula	C13H9ClN2O3	
Molecular Weight	276.67 g/mol	
CAS Number	22978-25-2	
Solubility	Soluble in DMSO and ethanol	

Synthesis of **GW9662-d5** (Inferred):

A specific synthesis protocol for **GW9662-d5** is not readily available in the public domain. However, a plausible method would involve the amidation of 2-chloro-5-nitrobenzoyl chloride with deuterated aniline (aniline-d5). General methods for the synthesis of deuterated anilines and their use in amidation reactions are well-established in organic chemistry. The use of d5-benzoyl chloride in the synthesis of other deuterated compounds has also been reported.

Data Presentation: Quantitative Efficacy of GW9662

The following tables summarize the in vitro and in vivo efficacy of GW9662 in various cancer models.

Table 1: In Vitro Antiproliferative Activity of GW9662

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
MCF-7	Breast Cancer	20-30	MTT	
MDA-MB-231	Breast Cancer	20-30	MTT	
MDA-MB-468	Breast Cancer	20-30	MTT	

Table 2: In Vivo Antitumor Activity of GW9662

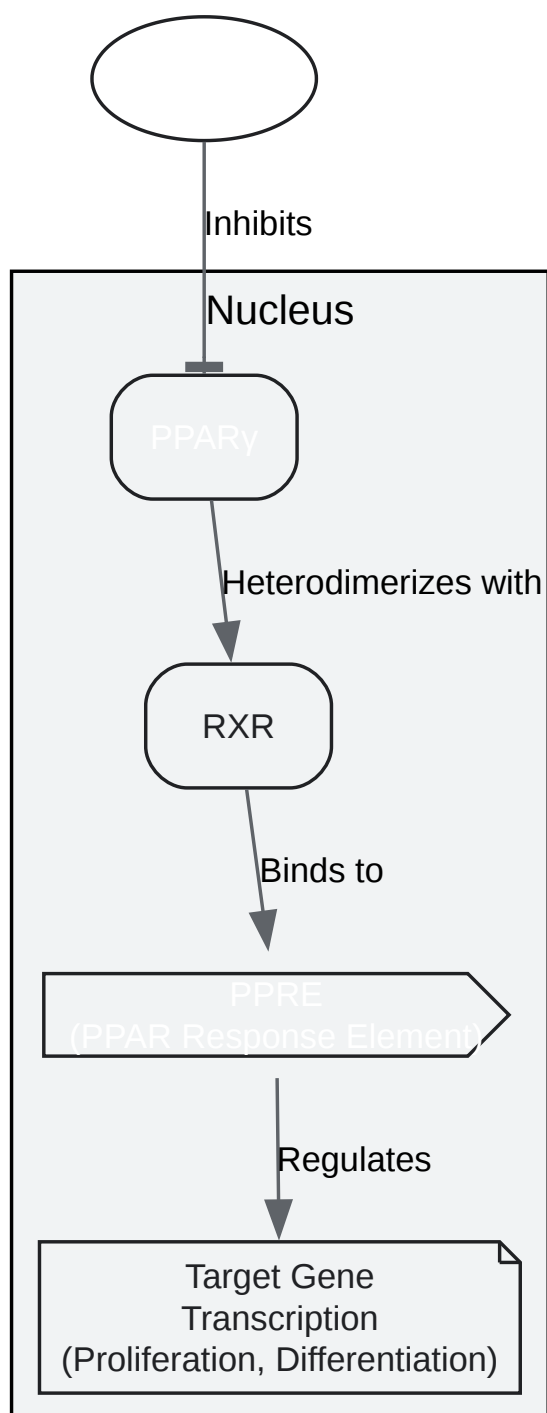
Cancer Model	Dosing Regimen	Outcome	Reference
Oral Squamous Cell Carcinoma (OSCC) xenograft	2.5 mg/kg via injection every three days	Significant reduction in tumor volume	
Breast Cancer xenograft (with fulvestrant)	0.1% in diet	Sensitized tumors to fulvestrant therapy	N/A

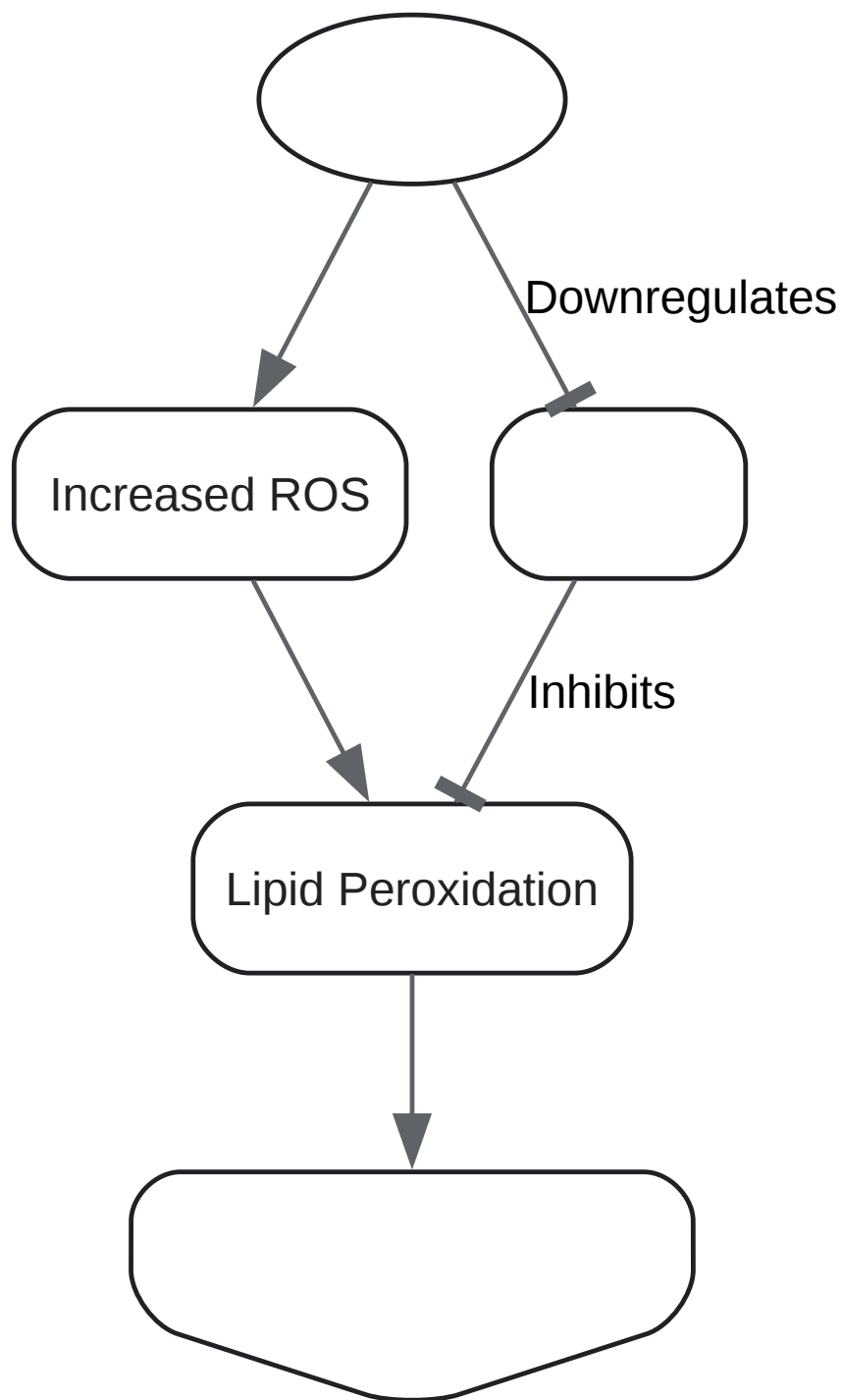
Mechanism of Action and Signaling Pathways

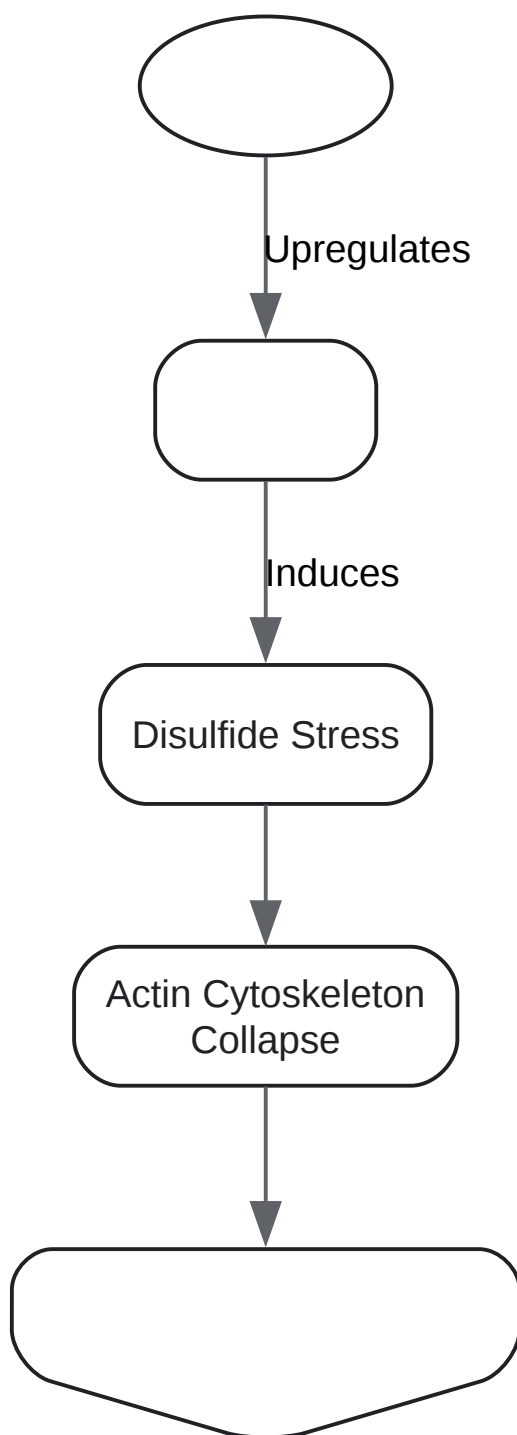
GW9662 exerts its anticancer effects through a multi-faceted mechanism that involves both PPAR γ -dependent and -independent pathways.

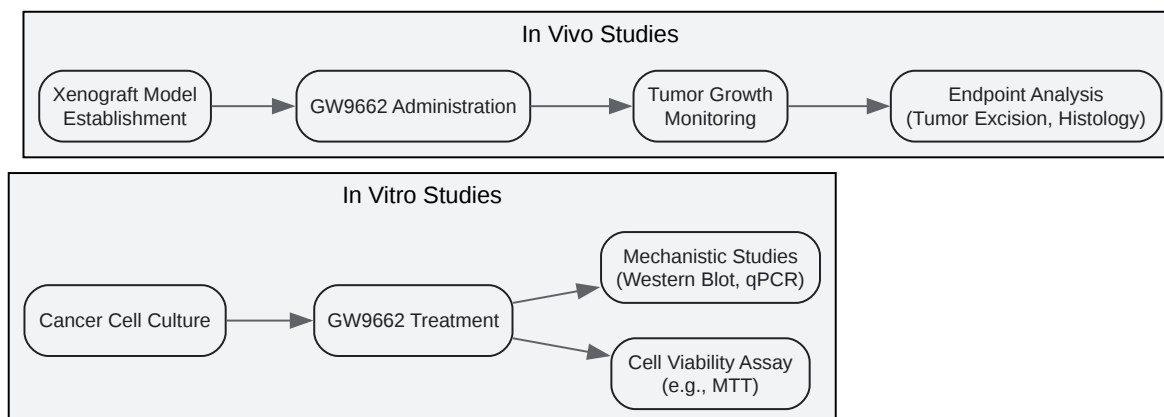
1. PPAR γ Antagonism:

GW9662 is a potent and irreversible antagonist of PPAR γ , with an IC₅₀ of 3.3 nM in a cell-free assay. It demonstrates high selectivity for PPAR γ over PPAR α and PPAR δ . By binding to and inhibiting PPAR γ , GW9662 can modulate the expression of genes involved in cell growth and differentiation.









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